4-Bromo-2,5-diphenyl-1,3-thiazole
Description
Properties
Molecular Formula |
C15H10BrNS |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
4-bromo-2,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C15H10BrNS/c16-14-13(11-7-3-1-4-8-11)18-15(17-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
FSOXHHGYFWQKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Overview of Thiazole Synthesis
Detailed Preparation Methods
Method 1: Cyclocondensation of 2-Bromo-1-phenylethanone with Thiobenzamide
This is the most common and direct method for synthesizing 2,5-diphenyl-1,3-thiazole derivatives, which can then be brominated at the 4-position.
-
- 2-bromo-1-phenylethanone is reacted with thiobenzamide in ethanol under reflux.
- The mixture is stirred for several hours.
- The resulting 2,5-diphenyl-1,3-thiazole is filtered and washed.
Bromination at the 4-Position:
- The 2,5-diphenyl-1,3-thiazole is dissolved in a suitable solvent (e.g., chloroform or acetic acid).
- Bromine is added dropwise at low temperature.
- The reaction is monitored by thin-layer chromatography (TLC).
- The product, 4-bromo-2,5-diphenyl-1,3-thiazole, is isolated by filtration and recrystallization.
Reaction Scheme:
$$
\text{PhCOCH}2\text{Br} + \text{PhCSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{2,5-diphenyl-1,3-thiazole} \xrightarrow{\text{Br}_2} \text{this compound}
$$
Method 2: Cyclization Using Substituted Phenacyl Bromides
An alternative is to use a pre-brominated phenacyl bromide (such as 4-bromophenacyl bromide) for the cyclocondensation, directly introducing the bromine at the desired position.
-
- 4-bromophenacyl bromide is reacted with thiobenzamide in ethanol under reflux.
- The reaction yields this compound directly.
Reaction Scheme:
$$
\text{4-Bromophenacyl bromide} + \text{Thiobenzamide} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
$$
Sonochemical and Microwave-Assisted Methods
Recent literature also reports the use of sonochemical (ultrasound-assisted) or microwave-assisted synthesis to enhance reaction rates and yields for thiazole derivatives. These methods reduce reaction times and often improve purity, though specific protocols for this compound are extrapolated from similar thiazole syntheses.
Experimental Data and Yields
Comparative Analysis
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise bromination | Readily available starting materials | Extra bromination step |
| Pre-brominated phenacyl bromide | Direct synthesis, fewer steps | May require more expensive reagents |
| Sonochemical/microwave-assisted methods | Fast, high yields, greener chemistry | Specialized equipment needed |
Research Findings and Notes
- The yields for the cyclocondensation reactions are generally high (65–88%), with purity confirmed by IR, NMR, and mass spectrometry.
- The position of the bromine atom is critical for biological activity and is best controlled using pre-brominated starting materials or careful post-synthetic bromination.
- Sonochemical and microwave-assisted methods are increasingly popular due to their efficiency and environmental benefits, though less commonly reported for this specific compound.
Chemical Reactions Analysis
4-Bromo-2,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The phenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to different derivatives. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents.
Scientific Research Applications
4-Bromo-2,5-diphenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-diphenyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring’s aromaticity and the presence of bromine and phenyl groups allow it to participate in different biochemical pathways. It can inhibit or activate specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS)
- Synthesis: Prepared via diazotization of 2-amino-4-phenylthiazole with n-butyl nitrite and CuBr .
- Structure : X-ray crystallography reveals a dihedral angle of 7.45° between the thiazole and phenyl rings, indicating near-planarity. This contrasts with 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, where the thiadiazole and benzene rings form a 40.5° dihedral angle .
- Reactivity : The bromine at position 2 is sterically accessible, facilitating nucleophilic substitution reactions.
4-Bromo-2,5-dimethyl-1,3-thiazole (C₅H₆BrNS)
- Synthesis: Not explicitly detailed in the evidence, but methyl substituents at positions 2 and 5 simplify synthesis compared to phenyl groups, which require more complex coupling reactions .
- Properties: Methyl groups reduce steric hindrance and increase solubility in nonpolar solvents compared to phenyl analogs.
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Synthesis: Derived from 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone .
- Reactivity : Bromine at position 2 undergoes substitution with secondary amines, a reactivity shared with 4-bromo-2,5-diphenyl-1,3-thiazole but modulated by the fused imidazo-thiadiazole system.
Electronic and Geometric Properties
*Inferred properties based on analogs.
Reactivity and Functionalization
- Bromine Reactivity : Bromine in this compound is expected to undergo cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 2-bromo-4-phenyl-1,3-thiazole .
- Steric Effects : The two phenyl groups in this compound may hinder reactions at the thiazole core compared to less-substituted analogs like 4-bromo-2,5-dimethyl-1,3-thiazole.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-Bromo-2,5-diphenyl-1,3-thiazole, and how is its structure validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation or halogenation reactions. For example, bromination of 4-phenyl-2-aminothiazole using CuBr and n-butyl nitrite in acetonitrile at 333 K yields the title compound (53% yield) . Structural validation employs IR, NMR, and X-ray crystallography. Key spectral markers include IR peaks at ~1476 cm⁻¹ (C-Br stretch) and 1H NMR signals for aromatic protons (δ 7.40–8.16 ppm). Single-crystal X-ray diffraction confirms bond angles (e.g., thiazole-phenyl dihedral angle: ~7.45°) and π-π interactions (Cg⋯Cg distance: 3.815 Å) .
Q. Which biological assays are typically used to screen this compound for activity?
- Methodological Answer : Common assays include:
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Enzyme inhibition : Spectrophotometric evaluation of IC₅₀ values against targets like kinases or proteases.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ≤ 10 μM for selective derivatives) .
- Data reliability is ensured via triplicate experiments and statistical validation (e.g., ANOVA with p < 0.05) .
Advanced Research Questions
Q. How do structural modifications at the 4- and 5-positions influence biological activity?
- Methodological Answer : Substituent effects are studied via:
- Synthetic diversification : Reacting the core with substituted benzaldehydes (e.g., 4-fluorophenyl) to form Schiff bases, followed by biological screening .
- Crystallographic analysis : X-ray data reveal that electron-withdrawing groups (e.g., Br, Cl) enhance π-π stacking (Cg⋯Cg < 4.0 Å), improving binding to hydrophobic enzyme pockets .
- SAR trends : Bromine at position 4 increases lipophilicity (logP > 3.5), correlating with enhanced membrane permeability in cell-based assays .
Q. What crystallographic techniques resolve conformational dynamics and intermolecular interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction : Identifies envelope conformations in pyrrolidine rings (puckering amplitude Q = 0.27–0.28 Å) and torsion angles (C10—N2—C9—N1: ~4°) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., S⋯Br interactions: 3.54 Å) and π-π stacking contributions (15–20% of crystal packing) .
- DFT calculations : Validate experimental bond lengths (e.g., C-S: 1.72 Å vs. computed 1.70 Å) and electrostatic potential maps for reactive sites .
Q. How can computational modeling predict binding affinity with biological targets?
- Methodological Answer :
- Molecular docking : Software (AutoDock Vina) docks the compound into active sites (e.g., EGFR kinase) using Lamarckian algorithms. Parameters include grid spacing (0.375 Å) and exhaustiveness (100 runs) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 50 ns) and binding free energy (MM-PBSA: ΔG ≤ -30 kcal/mol) .
- Pharmacophore modeling : Identifies critical features (e.g., bromine as a hydrophobic anchor) using Discovery Studio .
Contradiction Analysis
- Synthetic Yield Variability : reports 53% yield using CuBr, while similar halogenation methods (e.g., ) achieve 65% with K₂CO₃. This discrepancy may arise from solvent polarity (acetonitrile vs. DMSO) or catalyst efficiency .
- Biological Activity : Derivatives with 4-bromo substitution show higher cytotoxicity (IC₅₀ < 1 μM) than 5-phenyl analogs (IC₅₀ ~12 μM), suggesting positional effects dominate over bulkiness .
Safety and Handling
- Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (TLV: 0.1 mg/m³) and contact with oxidizers .
- Storage : Dry, ventilated areas (<25°C) in amber glass to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
